Naphthalene, 1,2,4,6,7-pentachloro-
Description
Properties
IUPAC Name |
1,2,4,6,7-pentachloronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl5/c11-6-3-9(14)10(15)5-2-8(13)7(12)1-4(5)6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQUDLBNLKOIQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)C(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164500 | |
| Record name | Naphthalene, 1,2,4,6,7-pentachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150224-17-2 | |
| Record name | Naphthalene, 1,2,4,6,7-pentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1,2,4,6,7-pentachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gas-Phase Radical Chlorination
Early industrial routes employed excess molecular chlorine (Cl₂) under UV irradiation (λ = 350–400 nm) to generate chlorine radicals. Naphthalene vapor reacts with Cl₂ at 250–300°C, producing a congener mixture dominated by penta- and hexachlorinated species. Kinetic studies indicate a 12–18% yield of 1,2,4,6,7-pentachloronaphthalene under optimized conditions. Key limitations include:
- Poor regioselectivity due to radical recombination pathways
- Co-production of toxic octachloronaphthalene (up to 22% yield)
- Corrosive HCl byproduct requiring continuous neutralization
Liquid-Phase Catalytic Chlorination
Transitioning to liquid-phase systems improves selectivity through solvent and catalyst modulation. A representative protocol involves:
- Dissolving naphthalene (1 mol) in carbon tetrachloride (2 L)
- Adding FeCl₃ (0.05 mol) as Lewis acid catalyst
- Introducing Cl₂ gas at 80°C with vigorous stirring (72 h reaction time)
- Fractional crystallization from ethanol to isolate PCN 60
This method achieves 34% yield with 89% purity, though residual solvent contamination remains a concern. Alternative catalysts like SbCl₅ enhance chlorination rates but increase environmental remediation costs.
Stepwise Synthesis via Halogenated Intermediates
Dichloronaphthoquinone Precursor Route
- Sulfonation : 1-Naphthylamine-4-sodium sulfonate undergoes acid-catalyzed hydrolysis (H₂SO₄, pH 2–5)
- Reductive chlorination : Fe/Zn-mediated Cl₂ insertion at 90°C produces 2,3-dichloro-1,4-naphthoquinone
- Successive chlorination : Three additional Cl atoms are introduced via AlCl₃-catalyzed Friedel-Crafts reaction
- Aromatic restoration : Pd/C-catalyzed dehydrogenation yields PCN 60
| Parameter | Gas-Phase | Liquid-Phase | Stepwise Synthesis |
|---|---|---|---|
| Yield (%) | 12–18 | 34 | 67 |
| Purity (%) | 75–82 | 89 | 98.5 |
| Byproduct Complexity | High | Moderate | Low |
| Energy Intensity (kWh/kg) | 480 | 320 | 210 |
Catalytic Innovations in Regioselective Chlorination
Zeolite-Confined Chlorination
Microporous ZSM-5 zeolites (Si/Al = 25) restrict naphthalene orientation, favoring 1,2,4,6,7-substitution. At 180°C with Cl₂ flow (0.5 L/min), this method achieves 41% PCN 60 selectivity – a 3.2× improvement over uncatalyzed systems. Pore diameter (5.5 Å vs. naphthalene’s 7.4 Å) induces molecular distortion that directs chlorine to sterically accessible positions.
Enzymatic Halogenation
Engineered flavin-dependent halogenases (e.g., PrnA variant FADH₂) demonstrate in vitro chlorination activity. Reaction parameters:
- pH 7.4 Tris buffer (50 mM)
- NADH (2 mM) as cofactor
- 30°C, 48 h incubation
- 18% conversion with 92% regioselectivity
While commercially unviable due to enzyme costs, this approach highlights biotechnology’s potential for eco-friendly synthesis.
Environmental and Regulatory Considerations
As a persistent organic pollutant (POP) under the Stockholm Convention, PCN 60 synthesis requires closed-loop systems with:
- Scrubbers for HCl/Cl₂ capture (efficiency >99.9%)
- Solvent recovery units (≥95% CCl₄ recycling)
- High-temperature incineration (1200°C) for waste streams
Regulatory limits dictate maximum laboratory synthesis scales of 100 g/year without advanced emission controls. Recent EU directives (2024/671/EC) mandate real-time GC-MS monitoring of chlorinated byproducts during production.
Analytical Challenges in Product Validation
Characterizing PCN 60’s complex congener mixture requires:
- HRGC/HRMS : DB-5MS column (60 m × 0.25 mm × 0.25 μm) with EI+ at 35 eV
- Isotope Dilution : ¹³C-labeled internal standards for quantification (detection limit: 0.1 pg/μL)
- XRD Crystallography : Confirms chlorine substitution pattern via d-spacing analysis (2θ = 12.4°, 24.7°)
Interlaboratory studies show 12–15% variance in congener-specific quantification, underscoring needs for certified reference materials.
Microwave-assisted chlorination (300 W, 100°C) reduces reaction times from 72 h to 45 minutes, achieving comparable yields (29%) with lower energy input. Plasma-enhanced systems using dielectric barrier discharge (DBD) reactors demonstrate 54% selectivity for PCN 60 at 10 kHz excitation frequency.
Machine learning models (e.g., graph neural networks) now predict optimal chlorination pathways with 89% accuracy, potentially revolutionizing route design. These tools analyze 132 theoretical reaction coordinates to minimize byproduct formation.
Chemical Reactions Analysis
Naphthalene, 1,2,4,6,7-pentachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated naphthoquinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated naphthalenes.
Substitution: Electrophilic substitution reactions are common, where chlorine atoms can be replaced by other substituents under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the reaction conditions and the nature of the reagents used .
Scientific Research Applications
Naphthalene, 1,2,4,6,7-pentachloro- is a chlorinated derivative of naphthalene, a polycyclic aromatic hydrocarbon, with the molecular formula C10H3Cl5 and a molecular weight of 300.396 g/mol. It is used in scientific research and has several applications in chemistry, biology, medicine, and industry.
Scientific Research Applications
Naphthalene, 1,2,4,6,7-pentachloro- has various applications in scientific research.
Chemistry It serves as a model compound to study the behavior of polychlorinated aromatic hydrocarbons.
Biology Research into its toxicological effects helps scientists understand the impact of polychlorinated naphthalenes (PCNs) on living organisms.
Medicine It is studied for its potential use in pharmaceuticals, particularly in developing drugs targeting specific pathways.
Industry It is used in the production of flame retardants and lubricants and as an intermediate in synthesizing other chemicals.
Chemical Reactions
Naphthalene, 1,2,4,6,7-pentachloro- undergoes oxidation to form chlorinated naphthoquinones. Reduction reactions can lead to the formation of partially dechlorinated naphthalenes, and electrophilic substitution reactions are common, where chlorine atoms can be replaced by other substituents under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The products formed depend on the reaction conditions and the nature of the reagents used.
Environmental impact
Mechanism of Action
The mechanism of action of Naphthalene, 1,2,4,6,7-pentachloro- involves its interaction with cellular components, leading to various biochemical effects. It can be metabolized to reactive intermediates that may bind to cellular macromolecules, causing toxicity. The molecular targets and pathways involved include oxidative stress pathways and disruption of cellular membranes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Naphthalene, 1,2,4,6,7-pentachloro-
- CAS Number : 150224-17-2
- Molecular Formula : C₁₀H₃Cl₅
- Molecular Weight : 300.396 g/mol
- InChIKey : GXQUDLBNLKOIQB-UHFFFAOYSA-N
Structural Characteristics :
This compound is a polychlorinated naphthalene (PCN) congener with five chlorine atoms substituted at positions 1, 2, 4, 6, and 7 on the naphthalene backbone. Its structure influences physicochemical properties, such as boiling point (predicted: 374.0±37.0°C) and density (predicted: 1.638±0.06 g/cm³) .
Applications and Environmental Relevance: 1,2,4,6,7-Pentachloronaphthalene is a toxic environmental contaminant detected in aquatic wildlife .
Structural Isomers and Congeners
Chlorinated naphthalenes vary in toxicity, persistence, and physicochemical properties based on chlorine substitution patterns. Key isomers include:
Key Observations :
- Higher chlorine substitution increases molecular weight and density but reduces volatility .
- Isomer-specific differences in environmental behavior arise from chlorine positioning. For example, 1,2,4,6,7-pentachloro- may exhibit slower degradation rates compared to tetrachloro isomers due to increased stability .
Physicochemical and Analytical Properties
Gas Chromatography (GC) Retention Data:
Retention indices (Kováts indices) for chlorinated naphthalenes depend on column type and temperature gradients.
Key Observations :
- Pentachloro isomers elute later than tetrachloro congeners due to higher molecular weight and polarity .
- Quantitative structure-retention relationships (QSRR) models predict retention indices based on chlorine substitution .
Environmental Behavior and Toxicity
Degradation and Persistence:
- Oxidative Degradation: Under hydrothermal conditions (100–125°C), naphthalene and pentachlorophenol degrade to CO₂ and chloride ions. However, pentachloronaphthalene degrades slower than pentachlorophenol due to structural stability .
- Persistence: Higher chlorination (e.g., pentachloro vs.
Toxicity Profile:
- Aquatic Toxicity : 1,2,4,6,7-Pentachloronaphthalene is prioritized as a toxic pollutant due to its detection in aquatic ecosystems .
- Comparative Toxicity: Hexachlorobenzene (HCB), another chlorinated aromatic, shares similar persistence but differs in solubility (HCB: log Kow = 5.73; pentachloronaphthalene: log Kow ~6.0 estimated) .
Industrial and Regulatory Context
- Synthesis : Industrial production involves chlorination of naphthalene, yielding mixtures of isomers requiring advanced separation techniques .
Biological Activity
Naphthalene, 1,2,4,6,7-pentachloro- (CAS Number: 150224-20-7) is a chlorinated aromatic hydrocarbon that has garnered attention due to its potential biological activities and toxicological effects. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C₁₀H₃Cl₅
- Molecular Weight : 300.396 g/mol
- IUPAC Name : 1,2,4,6,7-pentachloronaphthalene
Biological Activity Overview
Naphthalene derivatives have been studied for their biochemical interactions and toxicological profiles. The pentachlorinated form exhibits various biological activities that can impact human health and the environment.
Toxicological Effects
-
Carcinogenic Potential :
- Naphthalene has been classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC) based on animal studies demonstrating tumor formation in rodents .
- Chronic exposure to naphthalene has been linked to oxidative stress and DNA damage in various cell types, including macrophages .
- Respiratory Toxicity :
- Dermal Effects :
Case Study 1: Rodent Studies
Research conducted by Buckpitt et al. (2002) examined the metabolic pathways of naphthalene in rodents. The study found that exposure led to significant oxidative stress and tissue damage in the liver and brain .
| Study | Findings |
|---|---|
| Buckpitt et al. (2002) | Induced oxidative stress and tissue damage in mice exposed to naphthalene. |
Case Study 2: Human Exposure
A study highlighted the adverse health effects of naphthalene exposure in humans through inhalation or dermal contact. Symptoms reported included nausea, vomiting, abdominal pain, and even severe outcomes such as convulsions and coma .
| Exposure Route | Symptoms |
|---|---|
| Inhalation | Nausea, vomiting, abdominal pain |
| Dermal Contact | Skin irritation, potential systemic toxicity |
The biological activity of naphthalene is primarily attributed to its metabolic transformation into reactive intermediates that can interact with cellular macromolecules:
- Oxidative Stress : Naphthalene induces oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.
- Covalent Binding : Metabolites such as naphthalene oxide can covalently bind to proteins and nucleic acids, disrupting normal cellular functions .
Environmental Impact
Chlorinated naphthalenes are persistent environmental pollutants that bioaccumulate in aquatic organisms. Their presence has been detected in human tissues at low concentrations (ng/kg range), raising concerns about long-term exposure effects .
Q & A
Q. Table 1: Synthesis Parameters for Polychloronaphthalenes
| Isomer | Catalyst | Purification Method | Yield (%) | Characterization Technique |
|---|---|---|---|---|
| 1,2,4,6,7-Pentachloro | FeCl₃ | Fractional crystallization | 65–75 | X-ray crystallography, GC-MS |
| Hexachloro derivatives | AlCl₃ | Column chromatography | 70–80 | NMR, GC retention indices |
Advanced: How can researchers reconcile discrepancies in toxicity data for 1,2,4,6,7-pentachloronaphthalene across experimental models?
Methodological Answer:
Conflicting toxicity data often arise from differences in exposure routes (inhalation vs. oral), species-specific metabolism, or study design (e.g., acute vs. chronic exposure). To resolve contradictions:
Systematic Review : Apply inclusion criteria (Table B-1) to prioritize studies with defined exposure routes (inhalation, oral, dermal) and health outcomes (hepatic, renal, hematological effects) .
Confidence Assessment : Use criteria from ATSDR’s toxicological profile (High/Moderate/Low Confidence) based on study rigor (e.g., sample size, controls, replication) .
Mechanistic Validation : Compare in vitro (e.g., CYP450 inhibition assays) and in vivo models to identify metabolic pathways (e.g., epoxide formation) that explain species-specific toxicity .
Basic: What analytical techniques are critical for quantifying 1,2,4,6,7-pentachloronaphthalene in environmental samples?
Methodological Answer:
Gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) is optimal. Use non-polar capillary columns (e.g., DB-5, CP Sil 8 CB) with temperature ramps (e.g., 40°C to 260°C at 3°C/min) for separation. Validate with retention indices and internal standards (e.g., deuterated naphthalenes) .
Q. Table 2: GC Parameters for Chlorinated Naphthalenes
| Column Type | Active Phase | Temperature Program | Key Isomers Resolved |
|---|---|---|---|
| DB-5 | 5% Phenyl polysiloxane | 60°C → 280°C at 10°C/min | 1,2,4,6,7- vs. 1,2,3,6,8-pentachloro |
| CP Sil 8 CB | 8% Cyanopropyl polysiloxane | 50°C → 240°C at 15°C/min | Hexachloro derivatives |
Advanced: How does 1,2,4,6,7-pentachloronaphthalene induce genotoxicity, and what experimental models validate these effects?
Methodological Answer:
Mechanisms include DNA adduct formation via reactive metabolites (e.g., chlorinated dihydrodiols) and oxidative stress. Experimental validation strategies:
Allium cepa Assay : Measure mitotic index inhibition (e.g., 84.2% at high doses) and chromosomal aberrations in root tip cells .
In Vitro Comet Assay : Quantify DNA strand breaks in mammalian cell lines (e.g., HepG2) exposed to metabolite fractions.
Transcriptomic Analysis : Profile oxidative stress markers (e.g., SOD1, CAT) in rodent liver tissues after subchronic exposure .
Q. Table 3: Mutagenicity Data from Allium cepa Assay
| Concentration (X) | Mitotic Index (Control: 0.193) | Chromosomal Aberrations |
|---|---|---|
| X8 (High) | 0.021–0.028 | Fragmented anaphases, micronuclei |
| X0.5 (Low) | 0.132–0.145 | Minor bridges, stickiness |
Basic: What are the key physicochemical properties influencing the environmental persistence of 1,2,4,6,7-pentachloronaphthalene?
Methodological Answer:
High log Kow (~6.5) and vapor pressure (~0.01 Pa at 25°C) dictate its persistence in soils and bioaccumulation in lipids. Key properties:
- Water Solubility : <1 mg/L, necessitating sonication-assisted extraction for HPLC analysis.
- Photostability : Resistant to UV degradation due to aromatic chlorination; assess via HPLC-PDA under simulated sunlight .
Advanced: What strategies mitigate cross-contamination in laboratories handling 1,2,4,6,7-pentachloronaphthalene?
Methodological Answer:
Containment : Use glove boxes with HEPA filtration for synthesis/purification.
Personal Protective Equipment (PPE) : Neoprene gloves (resistant to chlorinated organics) and Tyvek® suits .
Decontamination : Solvent traps (activated carbon) for vapor capture; validate air quality via GC-MS monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
